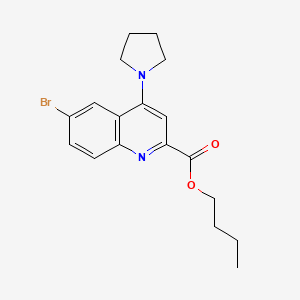

Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate

Description

Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate (CAS: 887589-79-9; MFCD07783804) is a quinoline derivative featuring a bromo substituent at position 6, a pyrrolidine ring at position 4, and a butyl ester group at position 2. This compound is primarily utilized in pharmaceutical and materials science research due to its structural versatility. Suppliers such as Leap Chem Co. and CymitQuimica offer it at 95% purity, highlighting its relevance in high-precision applications .

Structure

3D Structure

Properties

IUPAC Name |

butyl 6-bromo-4-pyrrolidin-1-ylquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O2/c1-2-3-10-23-18(22)16-12-17(21-8-4-5-9-21)14-11-13(19)6-7-15(14)20-16/h6-7,11-12H,2-5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCIYYSFDJBPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate typically involves the following steps:

Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions starting from aniline derivatives. This often involves cyclization reactions under acidic or basic conditions.

Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Pyrrolidine Substitution: The brominated quinoline is reacted with pyrrolidine under nucleophilic substitution conditions.

Esterification: Finally, the carboxylic acid group is esterified with butanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

the general principles of organic synthesis, including batch processing and the use of automated reactors, would apply .

Chemical Reactions Analysis

Key Reaction Mechanisms

Reactivity Profile

3.1. Bromine Substituent

The bromine at position 6 enables:

-

Cross-coupling reactions (e.g., Suzuki or Heck coupling) for introducing aryl or alkenyl groups.

-

Nucleophilic displacement with strong nucleophiles (e.g., amines, alkoxides) under specific conditions.

3.2. Pyrrolidinyl Group

The pyrrolidinyl substituent at position 4:

-

Acts as a tertiary amine, potentially enabling:

3.3. Ester Functional Group

The butyl ester undergoes:

-

Hydrolysis (acidic or basic conditions) to generate carboxylic acid derivatives.

-

Transesterification with alcohols or amines to modify bioavailability.

Analytical Data

Scientific Research Applications

Anticancer Activity

One of the most promising applications of Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate is in the field of oncology. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, a study demonstrated that quinoline derivatives can inhibit cancer cell growth by targeting specific signaling pathways involved in cell proliferation and survival .

Mechanism of Action :

- The compound may interfere with the heat shock factor 1 (HSF1) pathway, which is often overactive in cancer cells, leading to increased tumor growth and resistance to therapy .

- It has shown potential as a selective inhibitor of transcription factors that regulate oncogenes, thus providing a targeted approach to cancer treatment.

Neurological Applications

This compound may also have implications in treating neurological disorders. Compounds in this class have been investigated for their neuroprotective properties and ability to modulate neurotransmitter systems.

Potential Benefits :

- The compound could be beneficial in conditions like neurodegenerative diseases where oxidative stress and inflammation are prevalent.

- Its ability to cross the blood-brain barrier may enhance its effectiveness as a therapeutic agent for central nervous system disorders.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property is critical for developing new antibiotics amid rising antibiotic resistance.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is a common underlying factor in many chronic diseases. Its anti-inflammatory action may be linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core and bromine substituent. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Note: Molecular weights calculated from molecular formulas; discrepancy noted in (209.15) likely due to data entry error.

Impact of Substituents on Properties

Pyrrolidine vs. Morpholine (Position 4): Pyrrolidine (saturated 5-membered ring with NH) offers moderate basicity and lipophilicity.

Ester vs. Carboxylic Acid (Position 2):

- The butyl ester in the target compound enhances membrane permeability, making it favorable for drug discovery.

- Carboxylic acid derivatives (e.g., 1016798-13-2) are more hydrophilic and ionizable, suited for ionic interactions in biological systems .

Bromo vs. Chloro vs. Hydroxy (Position 6/4):

- Bromo and chloro groups act as electron-withdrawing substituents, directing electrophilic substitution reactions.

- Hydroxy groups (e.g., 20364-59-4) introduce acidity and participate in tautomerism, altering reactivity .

Biological Activity

Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate is a quinoline derivative noted for its potential biological activities, particularly in antimicrobial and anticancer research. The compound's structure includes a bromine atom, which may influence its reactivity and biological effects, and a pyrrolidine ring, commonly found in various bioactive compounds.

Chemical Structure and Properties

- Molecular Formula : C18H21BrN2O2

- Molecular Weight : 377.28 g/mol

- CAS Number : 887589-79-9

The compound's structural features are critical for its biological activity, particularly its ability to intercalate into DNA, which disrupts cellular function and promotes cytotoxicity.

Quinoline derivatives exhibit a range of biological activities through several mechanisms:

- DNA Intercalation : The planar structure of the quinoline core allows it to insert between DNA base pairs, potentially leading to mutagenic effects or apoptosis in cancer cells.

- Enzyme Inhibition : Compounds like this compound can inhibit various enzymes, including those involved in cancer cell proliferation and survival.

Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains. For instance, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Studies suggest that quinoline derivatives can induce apoptosis in cancer cells through mechanisms such as:

- Cell cycle arrest

- Induction of oxidative stress

- Modulation of apoptotic pathways

A comparative analysis of similar compounds shows that those with bromine substituents often exhibit enhanced cytotoxicity against cancer cell lines compared to their chloro or iodo counterparts .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound, against mycobacterial species. The findings indicated that this compound showed promising activity comparable to standard antibiotics like isoniazid .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 6.25 | Mycobacterium tuberculosis |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

Anticancer Activity Assessment

In another study focusing on the anticancer properties of quinoline derivatives, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxic effects with IC50 values indicating strong potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via a multi-step approach involving palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, brominated quinoline intermediates (e.g., ethyl 6-bromo-2-arylquinoline-4-carboxylate analogs) are synthesized first, followed by pyrrolidine substitution at the 4-position and esterification with butanol . Key intermediates are characterized using / NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity validation .

Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?

- Methodology : NMR analysis identifies protons adjacent to electronegative groups (e.g., the pyrrolidine N-atom and bromo substituent), while NMR confirms carbonyl (C=O) and aromatic carbons. HRMS provides precise molecular weight verification. For example, a related quinoline derivative showed peaks at 186.46 ppm (ester C=O) and 140.48 ppm (quinoline C-Br) .

Q. What crystallographic methods are suitable for resolving its 3D structure?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or SHELXTL is used for space group determination and refinement. For analogs like ethyl 6-bromo-2-vinylquinoline-4-carboxylate, orthorhombic crystal systems (e.g., space group ) are resolved with bond angles and torsional parameters .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during the introduction of the pyrrolidin-1-yl group?

- Methodology : Kinetic studies using varying temperatures (e.g., 80–120°C), solvent polarity (DMF vs. THF), and stoichiometry of pyrrolidine (1.2–2.0 equivalents) can reduce undesired byproducts like di-substituted quinolines. TLC monitoring and column chromatography are critical for isolating the mono-substituted product .

Q. What strategies address discrepancies in spectroscopic data between experimental and computational models?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts. Discrepancies in aromatic proton shifts may arise from solvent effects (e.g., DMSO-d vs. CDCl) or crystal packing forces, requiring iterative refinement of computational parameters .

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity?

- Methodology : Cyclic voltammetry (CV) and UV-Vis spectroscopy reveal electron-withdrawing effects of the bromine atom, which stabilizes the quinoline π-system and enhances electrophilic substitution at the 2-carboxylate position. Comparative studies with non-brominated analogs (e.g., methyl 4-pyrrolidinylquinoline-2-carboxylate) highlight these effects .

Q. What in vitro assays are suitable for evaluating its biological activity, such as antimicrobial or enzyme inhibition?

- Methodology : Microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains assess antimicrobial potential. For enzyme inhibition (e.g., P-glycoprotein), fluorescence-based ATPase activity assays with IC calculations are employed .

Q. How can synthetic byproducts, such as ester hydrolysis derivatives, be identified and quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.